Cas no 1566985-71-4 (2-(2-Methoxyphenyl)ethane-1-sulfonamide)

2-(2-Methoxyphenyl)ethane-1-sulfonamide is a specialized sulfonamide derivative featuring a methoxyphenyl substituent, which enhances its utility in organic synthesis and pharmaceutical research. The compound's distinct structure, combining a sulfonamide moiety with an ethane linker and methoxy group, offers versatility in medicinal chemistry applications, particularly as an intermediate for bioactive molecule development. Its well-defined chemical properties facilitate precise modifications, making it valuable for structure-activity relationship (SAR) studies. The methoxy group contributes to improved solubility and metabolic stability, while the sulfonamide functionality provides a reactive handle for further derivatization. This compound is suited for applications requiring controlled reactivity and tailored molecular design.
2-(2-Methoxyphenyl)ethane-1-sulfonamide structure
1566985-71-4 structure
Product name:2-(2-Methoxyphenyl)ethane-1-sulfonamide
CAS No:1566985-71-4
MF:C9H13NO3S
MW:215.269421339035
CID:6028700
PubChem ID:112639865

2-(2-Methoxyphenyl)ethane-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • EN300-4371822
    • 2-(2-methoxyphenyl)ethane-1-sulfonamide
    • 1566985-71-4
    • 2-(2-Methoxyphenyl)ethane-1-sulfonamide
    • Inchi: 1S/C9H13NO3S/c1-13-9-5-3-2-4-8(9)6-7-14(10,11)12/h2-5H,6-7H2,1H3,(H2,10,11,12)
    • InChI Key: IRYHPRACBBUWKV-UHFFFAOYSA-N
    • SMILES: S(CCC1C=CC=CC=1OC)(N)(=O)=O

Computed Properties

  • Exact Mass: 215.06161445g/mol
  • Monoisotopic Mass: 215.06161445g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 258
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 77.8Ų

2-(2-Methoxyphenyl)ethane-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-4371822-0.1g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
0.1g
$741.0 2025-03-15
Enamine
EN300-4371822-1.0g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
1.0g
$842.0 2025-03-15
Enamine
EN300-4371822-5.0g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
5.0g
$2443.0 2025-03-15
Enamine
EN300-4371822-0.25g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
0.25g
$774.0 2025-03-15
Enamine
EN300-4371822-2.5g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
2.5g
$1650.0 2025-03-15
Enamine
EN300-4371822-10.0g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
10.0g
$3622.0 2025-03-15
Enamine
EN300-4371822-0.05g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
0.05g
$707.0 2025-03-15
Enamine
EN300-4371822-0.5g
2-(2-methoxyphenyl)ethane-1-sulfonamide
1566985-71-4 95.0%
0.5g
$809.0 2025-03-15

Additional information on 2-(2-Methoxyphenyl)ethane-1-sulfonamide

Introduction to 2-(2-Methoxyphenyl)ethane-1-sulfonamide (CAS No. 1566985-71-4)

2-(2-Methoxyphenyl)ethane-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1566985-71-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the sulfonamide class, a well-documented group of molecules known for their diverse biological activities and therapeutic potential. The presence of a methoxyphenyl (anisole) moiety and an ethanesulfonamide functional group imparts unique chemical and pharmacological properties, making it a subject of interest for further research and development.

The structural composition of 2-(2-Methoxyphenyl)ethane-1-sulfonamide encompasses a benzene ring substituted with a methoxy group at the ortho position, connected to an ethyl chain terminated by a sulfonamide group. This arrangement not only influences its solubility and metabolic stability but also modulates its interactions with biological targets. The sulfonamide moiety, in particular, is renowned for its ability to act as a hydrogen bond acceptor, a feature that enhances binding affinity to proteins and enzymes. This characteristic has been leveraged in the design of drugs targeting various diseases, including infections and inflammatory disorders.

In recent years, there has been a surge in research focused on the development of novel sulfonamide derivatives as potential therapeutic agents. The compound 2-(2-Methoxyphenyl)ethane-1-sulfonamide has been explored in several preclinical studies for its potential applications in treating conditions such as bacterial infections and autoimmune diseases. The methoxyphenyl group contributes to the compound's lipophilicity, which is crucial for crossing biological membranes, while the sulfonamide part ensures adequate water solubility, facilitating better absorption and distribution within the body.

One of the most compelling aspects of 2-(2-Methoxyphenyl)ethane-1-sulfonamide is its versatility in chemical modifications. Researchers have demonstrated that slight alterations to its structure can significantly alter its biological activity. For instance, replacing the methoxy group with other electron-donating or withdrawing substituents can fine-tune its interaction with target enzymes or receptors. This flexibility makes it an attractive scaffold for drug discovery programs aimed at developing next-generation therapeutics.

The pharmacokinetic profile of 2-(2-Methoxyphenyl)ethane-1-sulfonamide has also been thoroughly investigated. Studies indicate that it exhibits moderate oral bioavailability and a reasonable half-life, suggesting its potential for clinical use. Additionally, preliminary toxicology studies have shown that it is well-tolerated at therapeutic doses, although further research is needed to fully understand its safety profile. These findings position 1566985-71-4 as a promising candidate for further development into a novel drug entity.

Advances in computational chemistry and molecular modeling have further accelerated the study of 2-(2-Methoxyphenyl)ethane-1-sulfonamide. These tools allow researchers to predict binding affinities, metabolic pathways, and potential side effects with high accuracy. By integrating experimental data with computational insights, scientists can optimize the compound's structure to enhance its efficacy while minimizing adverse effects. This interdisciplinary approach has been instrumental in advancing drug discovery efforts.

The role of sulfonamides in medicinal chemistry cannot be overstated. Beyond their antimicrobial properties, they have shown promise in treating conditions ranging from diabetes to cancer. The unique combination of structural features in 2-(2-Methoxyphenyl)ethane-1-sulfonamide makes it particularly interesting for exploring new therapeutic avenues. For example, recent studies have suggested that sulfonamides may interfere with protein-protein interactions critical for cancer cell proliferation, offering a novel mechanism of action for anticancer drugs.

In conclusion, 2-(2-Methoxyphenyl)ethane-1-sulfonamide (CAS No. 1566985-71-4) represents a significant advancement in pharmaceutical research due to its unique structural properties and promising biological activities. Its potential applications in treating various diseases, coupled with the flexibility it offers for chemical modifications, make it a valuable compound for further exploration. As research continues to uncover new insights into its mechanisms of action and pharmacokinetic behavior, this compound is poised to play a crucial role in the development of next-generation therapeutics.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD